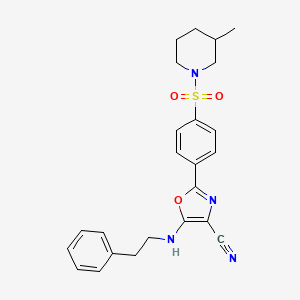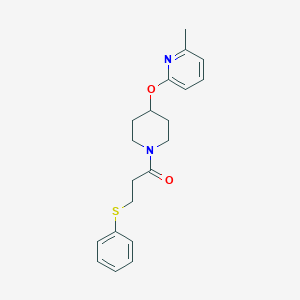
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
2,5-Diphenyloxazoles, structurally related to the specified compound, have been developed as new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, leading to strong solvent-dependent fluorescence. Their unique fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift make them suitable for developing ultrasensitive fluorescent molecular probes. These probes can study a variety of biological events and processes, offering insights into cellular dynamics and molecular interactions (Diwu et al., 1997).
Anticancer Research
Novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, closely related to the specified chemical structure, have been synthesized and evaluated for their anticancer activity. These compounds have displayed growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cancer cell lines at submicromolar and micromolar concentrations, respectively. Their significant cytotoxic activity and high selectivity towards leukemia, renal, and breast cancer subpanels suggest potential for developing new anticancer drugs. These findings highlight the chemical's relevance in anticancer research and the possibility of discovering potent antitumor agents (Kachaeva et al., 2018).
Heterocyclic Chemistry
The chemical structure of interest is part of a broader class of compounds utilized in synthesizing diverse heterocyclic systems. For instance, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-derived heterocycles has been explored, yielding novel heterocyclic systems. These reactions demonstrate the versatility of sulfonyl-substituted oxazoles in generating new compounds with potential biological and chemical applications. Such studies contribute to the expansion of heterocyclic chemistry, providing new pathways for synthesizing complex molecules (Kornienko et al., 2014).
Electrocatalytic CO2 Reduction
Rhenium tricarbonyl complexes featuring asymmetric diimine ligands, including pyridine linked to an oxazoline ring, similar to the core structure of the specified compound, have been synthesized and assessed for their CO2 reduction capabilities. These complexes exhibit electrocatalytic activity in CO2 reduction, highlighting their potential in contributing to environmentally significant reactions. The study of these complexes furthers understanding of the mechanisms involved in electrocatalytic CO2 reduction, offering insights into developing more efficient catalysts for converting CO2 into useful chemicals (Nganga et al., 2017).
Propiedades
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18-6-5-15-28(17-18)32(29,30)21-11-9-20(10-12-21)23-27-22(16-25)24(31-23)26-14-13-19-7-3-2-4-8-19/h2-4,7-12,18,26H,5-6,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTOAMQOIYOSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(phenethylamino)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)


![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)

![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2997179.png)
![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)
![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2997181.png)
![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)